5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. One common method includes the bromination and chlorination of the pyrrolo[2,3-b]pyridine core using reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, cyclization, and purification steps to obtain the desired product with high purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents under the influence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organometallic reagents like Grignard reagents or boronic acids.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further explored for their biological activities and potential therapeutic applications .
Scientific Research Applications
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and receptors involved in disease pathways.
Chemical Biology: It serves as a probe to study biological processes and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-azaindole
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-4-1-3-2-5(12)10-7(3)11-6(4)9/h1H,2H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKAFYYNUFCZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(N=C2NC1=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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